(3R)-4-{[(2S,3S,4E)-3-[(3,4-dichlorophenyl)methyl]-5-(naphthalen-2-yl)pent-4-en-2-yl]carbamoyl}-3-methylbutanoic acid
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Overview
Description
J-104123 is a synthetic organic compound known for its potent inhibitory effects on squalene synthase, an enzyme involved in the biosynthesis of cholesterol. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and related cardiovascular diseases .
Preparation Methods
J-104123 is synthesized stereoselectively from methyl ®-3-hydroxybutyrate . The synthetic route involves several key steps, including the formation of intermediate compounds and the application of specific reaction conditions to ensure the desired stereochemistry. Industrial production methods for J-104123 typically involve large-scale chemical synthesis processes, adhering to stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
J-104123 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
J-104123 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biosynthesis of cholesterol and the role of squalene synthase in this process.
Biology: Employed in research to understand the metabolic pathways involved in cholesterol synthesis and regulation.
Medicine: Investigated for its potential therapeutic applications in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and other pharmaceutical products.
Mechanism of Action
J-104123 exerts its effects by inhibiting squalene synthase, an enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene, a key step in the biosynthesis of cholesterol. By blocking this enzyme, J-104123 effectively reduces the production of cholesterol, thereby lowering serum cholesterol levels. The molecular targets and pathways involved in this mechanism include the cholesterol biosynthetic pathway and various regulatory proteins and enzymes .
Comparison with Similar Compounds
J-104123 is unique in its potent inhibitory effects on squalene synthase compared to other similar compounds. Some similar compounds include:
J-104118: A precursor to J-104123, also known for its inhibitory effects on squalene synthase.
Squalene synthase inhibitors: Other compounds in this class that inhibit the same enzyme but may differ in their potency, selectivity, and pharmacokinetic properties.
J-104123 stands out due to its high potency and specificity, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C28H29Cl2NO3 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
(3R)-5-[[(E,2S,3S)-3-[(3,4-dichlorophenyl)methyl]-5-naphthalen-2-ylpent-4-en-2-yl]amino]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H29Cl2NO3/c1-18(14-28(33)34)13-27(32)31-19(2)23(16-21-9-12-25(29)26(30)17-21)11-8-20-7-10-22-5-3-4-6-24(22)15-20/h3-12,15,17-19,23H,13-14,16H2,1-2H3,(H,31,32)(H,33,34)/b11-8+/t18-,19+,23-/m1/s1 |
InChI Key |
LVRZMZFXRFKCCY-KSYFVSBMSA-N |
SMILES |
CC(CC(=O)NC(C)C(CC1=CC(=C(C=C1)Cl)Cl)C=CC2=CC3=CC=CC=C3C=C2)CC(=O)O |
Isomeric SMILES |
C[C@H](CC(=O)N[C@@H](C)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)/C=C/C2=CC3=CC=CC=C3C=C2)CC(=O)O |
Canonical SMILES |
CC(CC(=O)NC(C)C(CC1=CC(=C(C=C1)Cl)Cl)C=CC2=CC3=CC=CC=C3C=C2)CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
J-104123; J 104123; J104123. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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